tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide
Description
Nomenclature and IUPAC Classification
This compound derives its systematic name from the Hantzsch-Widman system for fused heterocycles. The base component, furo[3,4-c]pyrrole, consists of a five-membered furan ring fused to a five-membered pyrrole ring at positions 3 and 4 (Figure 1). The "tetrahydro" prefix indicates full saturation of the pyrrole ring, while the "carboximidamide" substituent (-C(=NH)NH₂) at position 5 modifies the parent structure.
The IUPAC name adheres to fusion priority rules:
- Heteroatom precedence : Nitrogen in the pyrrole ring takes priority over oxygen in the furan.
- Numbering : The fusion bond is assigned the lowest possible locants, with the oxygen atom in the furan ring positioned at C2 and the nitrogen in the pyrrole at C1.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃N₃O |
| Molecular Weight | 155.20 g/mol |
| IUPAC Name | 5-carboximidamide-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole |
This nomenclature distinguishes it from related structures like hexahydro-1H-furo[3,4-c]pyrrole (lacking the carboximidamide group) and tetrahydrofuro[3,4-b]pyrrole derivatives (differing in fusion positions).
Historical Development of Furo-Pyrrole Heterocyclic Systems
The synthesis of fused furo-pyrrole systems began in the early 2000s with acid-catalyzed cyclodehydration of pyrrolo hydroxyketones. A breakthrough occurred in 2006 with the development of three-component reactions involving aldehydes, amines, and dipolarophiles, enabling modular construction of tetrahydrofuro[3,4-c]pyrrole scaffolds via [3+2] cycloadditions.
Key milestones include:
- 2002 : First reported synthesis of furo[3,4-b]pyrroles via hydroxyketone cyclization.
- 2006 : Multicomponent strategies achieving endo-selective cycloadditions with maleimides.
- 2014 : Prins cyclization methods using aminols to generate hexahydrofuro[3,4-c]pyrrole derivatives.
These advances laid the groundwork for functionalizing the core structure with groups like carboximidamide, which enhances hydrogen-bonding capacity and biological target affinity.
Position Within Heterocyclic Chemistry Frameworks
This compound belongs to two critical heterocyclic classes:
- Fused bicyclic systems : Combines furan's oxygen heteroatom with pyrrole's nitrogen, creating a polarized electron distribution that facilitates interactions with π-deficient biological targets.
- Carboximidamide derivatives : The -C(=NH)NH₂ group acts as a bioisostere for carboxylic acids, offering improved metabolic stability while retaining hydrogen-bonding capabilities.
Its structural features align with pharmacophores in kinase inhibitors and GPCR modulators, where fused heterocycles dominate scaffold design. Comparative analysis shows enhanced dipole moments (~4.2 D) compared to non-fused pyrrolidines (~1.3 D), enabling stronger target binding.
The compound's stereochemistry also merits attention: the fused ring system imposes a rigid cis-decalin-like conformation, restricting rotational freedom and favoring preorganization for target binding. This geometric constraint differentiates it from flexible monocyclic analogs and explains its utility in conformationally restricted drug candidates.
In synthetic chemistry, the scaffold serves as a platform for late-stage functionalization. The carboximidamide group undergoes regioselective alkylation at the imine nitrogen, enabling diversification without ring-opening. Recent applications include its use as a precursor to agrochemical intermediates and photoactive metal-organic frameworks.
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c8-7(9)10-1-5-3-11-4-6(5)2-10/h5-6H,1-4H2,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMVOCAWAIDJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. The furo and pyrrole rings are known for their roles in various pharmacological applications. The carboximidamide functional group is particularly significant as it can influence the compound's interaction with biological targets.
The mechanism of action of this compound involves interactions with specific enzymes and receptors. These interactions can modulate various signaling pathways, leading to diverse biological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Antiviral Effects : Preliminary studies suggest efficacy against viral pathogens.
- Cytotoxicity : Research indicates that it may exhibit cytotoxic properties in certain cancer cell lines.
Biological Activity Overview
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | |
| Antiviral | Hepatitis C virus | Viral replication inhibition | |
| Cytotoxicity | Cancer cell lines (e.g., HepG2) | Induces apoptosis |
Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, demonstrating its potential as an antibiotic agent.
Antiviral Efficacy
Research conducted by Tichy et al. highlighted the compound's effectiveness against the Hepatitis C virus in vitro, with IC50 values indicating potent antiviral activity. This suggests a promising avenue for further development in antiviral therapeutics.
Cytotoxic Effects
In vitro studies on HepG2 cells revealed that this compound induces apoptosis at concentrations as low as 0.175 µM. This cytotoxicity is attributed to the compound's ability to interfere with cellular signaling pathways critical for cancer cell survival.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that tetrahydro-1H-furo[3,4-c]pyrrole derivatives exhibit significant anticancer properties. For instance, compounds derived from this structure have been tested for their efficacy against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis. A notable study reported that specific derivatives displayed IC50 values in the low micromolar range against breast cancer cells, indicating their potential as lead compounds for drug development .
Antiviral Properties
The compound has also been investigated for its antiviral activity. In vitro studies suggest that it may inhibit the replication of several viruses, including HIV and Hepatitis C virus (HCV). The mechanism appears to involve interference with viral entry or replication processes, making it a candidate for further exploration in antiviral drug development.
Organic Synthesis
Building Block for Complex Molecules
Tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide serves as an important building block in organic synthesis. Its unique structural features enable chemists to explore new synthetic pathways and develop novel methodologies. For example, it has been utilized in the synthesis of more complex heterocyclic compounds through cyclization reactions and functional group transformations .
Catalyst-Free Reactions
Recent advancements highlight its role in catalyst-free organic reactions under ambient conditions. This approach not only simplifies the synthesis process but also reduces the environmental impact associated with traditional catalytic methods. The ability to perform reactions without catalysts is particularly advantageous in developing sustainable chemical processes .
Materials Science
Development of New Materials
In materials science, this compound can be used to create new polymers and coatings with specific properties. Its reactivity allows for modifications that can enhance material performance in various applications, including electronics and protective coatings .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Verma et al. (2024) | Anticancer | Demonstrated significant inhibition of breast cancer cell lines with IC50 values < 10 μM. |
| Tichy et al. (2020) | Antiviral | Showed efficacy against HIV and HCV with potential mechanisms involving viral replication interference. |
| Santos et al. (2022) | Organic Synthesis | Utilized as a building block for synthesizing complex heterocycles with high yields under mild conditions. |
Comparison with Similar Compounds
The following analysis compares tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide with structurally or functionally related compounds from the provided evidence. Key differences in scaffold, substituents, and hypothetical bioactivity are highlighted.
Structural Comparison
Key Observations:
- Scaffold Diversity: The target compound’s fused furopyrrole core distinguishes it from dihydropyrazole () and pyrrole dione () analogs.
- Substituent Effects: Unlike halogenated or nitro-substituted pyrazole derivatives in , the target compound lacks aromatic substituents, which could reduce steric hindrance and improve solubility.
- Functional Roles : highlights pyrrole diones as pesticides (e.g., fluoroimide), whereas carboximidamide-containing pyrazoles in may align with therapeutic applications. The target compound’s lack of halogen or nitro groups (unlike , entries 3, 6, 9) may reduce toxicity or environmental persistence .
Hypothetical Pharmacological and Physicochemical Properties
Discussion :
- The target compound’s lower molecular weight and absence of aromatic substituents may favor better aqueous solubility compared to halogenated pyrazoles or pyrrole diones, though this could come at the cost of reduced membrane permeability .
Preparation Methods
Cyclization and Functional Group Introduction
Starting Materials : The synthesis generally begins with a precursor containing the furo[3,4-c]pyrrole ring system or its partially saturated analogs, which are then functionalized to introduce the carboximidamide group.
Cyclization : The fused ring system can be constructed via intramolecular cyclization reactions involving amino alcohols or amino acids derivatives, which form the pyrrole and furan rings under controlled conditions.
Carboximidamide Formation : The carboximidamide group is introduced by converting a corresponding carboxylic acid or ester intermediate into the amidine functionality. This can be achieved by reaction with reagents such as amidines or by transforming hydrazide intermediates.
Hydrazide Intermediate Route (Analogous Systems)
While direct literature on tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide synthesis is limited, related compounds such as furo[3,2-b]pyrrole-5-carboxhydrazides have been synthesized by:
Reacting substituted furo[3,2-b]pyrrole-5-carboxhydrazides with aldehydes in ethanol under mild heating (50–60°C) in the presence of acid catalysts like 4-methylbenzenesulfonic acid.
The reaction proceeds over 1–4 hours, yielding hydrazide derivatives that can be further transformed into carboximidamide analogs.
This approach suggests that hydrazide intermediates could be precursors for the target carboximidamide compound via subsequent functional group transformations.
Patent-Reported Methods
Patent WO2009061879A1 describes synthetic intermediates involving hexahydrofuro[3,4-c]pyrrole derivatives with carboximidamide functionalities, indicating the use of chiral amino acid derivatives and hydrazinyl-substituted pyrimidines as key building blocks.
The preparation involves multi-step synthesis with protection/deprotection strategies and coupling reactions to assemble the heterocyclic core and append the carboximidamide group.
Reaction Parameters and Yields
Analytical Characterization
NMR Spectroscopy : Characteristic proton signals for the pyrrole and furan protons appear in the 7.3–8.9 ppm range, with amidine NH protons typically showing broad singlets around 11–12 ppm in related compounds.
IR Spectroscopy : Key absorption bands include NH stretching (~3440 cm⁻¹), C=N stretching (~1640 cm⁻¹), and other heterocyclic ring vibrations.
Mass Spectrometry : Molecular ion peaks corresponding to the molecular weight of 155.2 g/mol confirm the compound identity.
Summary and Research Gaps
The preparation of this compound typically involves multi-step synthesis starting from heterocyclic precursors, with key transformations including cyclization and amidination. While direct synthetic protocols are limited in open literature, analogous methods from related furo-pyrrole carboxhydrazides and patented synthetic sequences provide a foundation for preparing the compound.
Further research is needed to optimize yields, develop scalable synthetic routes, and fully characterize the compound’s chemical behavior and potential applications.
Q & A
Basic Research Questions
What are the common synthetic routes for tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboximidamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions starting from furan or pyrrole derivatives. Key steps include:
Cyclization : Formation of the fused furo-pyrrole ring system via intramolecular nucleophilic substitution or acid-catalyzed cyclization .
Functionalization : Introduction of the carboximidamide group via amidoxime formation or condensation with hydroxylamine derivatives .
Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity.
Critical Parameters : Reaction temperature (0–80°C), solvent choice (e.g., THF, DMF), and catalysts (e.g., Pd for coupling reactions) significantly impact yield .
How is the compound characterized structurally and analytically?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ring fusion and substituent positions. For example, the carboximidamide group shows characteristic NH signals at δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 182.12) .
- HPLC : Purity analysis using C18 columns with UV detection at 254 nm .
Advanced Research Questions
How can reaction conditions be optimized to improve synthetic efficiency?
Methodological Answer:
- Catalyst Screening : Test palladium or copper catalysts for coupling steps to reduce side products. For example, Pd(PPh) improves cyclization yields by 15–20% .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethereal solvents (e.g., THF) favor cyclization .
- Kinetic Studies : Use in situ FTIR or LC-MS to monitor reaction progress and identify rate-limiting steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
